Cas no 1804869-74-6 (3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile)

3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile is a fluorinated pyridine derivative with a unique structural profile, combining difluoromethyl, methoxy, trifluoromethyl, and acetonitrile functional groups. This compound is of significant interest in agrochemical and pharmaceutical research due to its potential as a key intermediate in the synthesis of biologically active molecules. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it valuable for developing crop protection agents or drug candidates. Its well-defined reactivity allows for selective modifications, facilitating further derivatization. The compound’s high purity and stability under standard conditions ensure reliable performance in synthetic applications.
3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile structure
1804869-74-6 structure
商品名:3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile
CAS番号:1804869-74-6
MF:C10H7F5N2O
メガワット:266.167399644852
CID:4803759

3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile 化学的及び物理的性質

名前と識別子

    • 3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile
    • インチ: 1S/C10H7F5N2O/c1-18-9-7(8(11)12)6(10(13,14)15)4-5(17-9)2-3-16/h4,8H,2H2,1H3
    • InChIKey: FUVWCXWLXBHTTB-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC(CC#N)=NC(=C1C(F)F)OC)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 324
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 45.9

3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029017829-500mg
3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile
1804869-74-6 95%
500mg
$1,634.45 2022-04-01
Alichem
A029017829-250mg
3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile
1804869-74-6 95%
250mg
$1,009.40 2022-04-01
Alichem
A029017829-1g
3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile
1804869-74-6 95%
1g
$3,068.70 2022-04-01

3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile 関連文献

3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrileに関する追加情報

Introduction to 3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile (CAS No. 1804869-74-6)

3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1804869-74-6, belongs to the pyridine family, which is well-documented for its role in medicinal chemistry. The presence of multiple fluorinated and methoxy substituents enhances its chemical reactivity and makes it a valuable scaffold for drug discovery initiatives.

The structural composition of 3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile includes a pyridine ring substituted with a difluoromethyl group at the 3-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 4-position, with an acetonitrile moiety at the 6-position. This arrangement imparts distinct electronic and steric properties, making it an intriguing candidate for further exploration in synthetic chemistry and pharmacological studies.

In recent years, there has been growing interest in fluorinated pyridines due to their ability to modulate metabolic stability, lipophilicity, and binding affinity in drug molecules. The difluoromethyl and trifluoromethyl groups are particularly noteworthy as they are known to enhance binding interactions with biological targets, thereby improving the pharmacokinetic profiles of potential drug candidates. The methoxy group introduces additional functionalization possibilities, allowing for further derivatization and optimization.

Current research in the field of medicinal chemistry has highlighted the importance of fluorinated heterocycles in developing novel therapeutics. For instance, studies have demonstrated that compounds containing difluoromethyl groups exhibit improved bioavailability and resistance to metabolic degradation. Similarly, the incorporation of trifluoromethyl groups has been associated with enhanced binding affinities to enzyme targets. These attributes make 3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile a promising candidate for further investigation.

The acetonitrile moiety at the 6-position of the pyridine ring adds another layer of functionality, enabling various chemical transformations such as nucleophilic substitution or condensation reactions. This versatility makes the compound a valuable intermediate in synthetic pathways leading to more complex molecules. Researchers have leveraged such structural features to develop novel scaffolds with improved pharmacological properties.

Recent advancements in computational chemistry have also facilitated the design of derivatives of 3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile by predicting their binding modes to biological targets. These computational studies have provided insights into how modifications at specific positions can influence receptor interactions, guiding experimental efforts towards more effective drug candidates. The integration of experimental data with computational modeling has become an indispensable approach in modern drug discovery.

In addition to its potential as a pharmacophore, 3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile has been explored as a building block for agrochemical applications. Fluorinated pyridines are known to exhibit herbicidal and pesticidal properties, making them valuable in crop protection strategies. The unique combination of substituents in this compound may confer novel biological activities that could be exploited in developing next-generation agrochemicals.

The synthesis of 3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile involves multi-step organic transformations that highlight the compound's synthetic accessibility despite its complex structure. Advanced synthetic methodologies, including cross-coupling reactions and fluorination techniques, have been employed to construct the desired framework efficiently. These synthetic strategies not only underscore the compound's feasibility but also demonstrate the growing expertise in handling fluorinated systems.

The pharmaceutical industry continues to invest heavily in fluorinated compounds due to their demonstrated efficacy in clinical settings. Drugs such as osimertinib and dabrafenib contain fluorinated pyridines and have shown remarkable success in treating various diseases. The precedent set by these molecules underscores the importance of compounds like 3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile as potential therapeutic agents.

Future research directions may focus on exploring new derivatives of this compound through structural modifications aimed at enhancing specific biological activities or improving pharmacokinetic profiles. The versatility of its scaffold allows for extensive chemical manipulation, making it an ideal candidate for high-throughput screening programs designed to identify novel drug candidates.

In conclusion, 3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile (CAS No. 1804869-74-6) represents a significant advancement in medicinal chemistry due to its unique structural features and potential biological applications. Its multifaceted utility as a synthetic intermediate and pharmacophore positions it as a cornerstone molecule for future research endeavors aimed at developing innovative therapeutics across multiple therapeutic domains.

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